molecular formula C14H20BrNO2S B8070774 1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester

Cat. No.: B8070774
M. Wt: 346.29 g/mol
InChI Key: XRYNOGWXAPZUGZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features The compound 1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester (CAS: 951259-22-6) is a piperidine derivative characterized by a tert-butyl ester group and a 5-bromo-2-thienyl substituent at the 3-position of the piperidine ring . The bromothienyl moiety introduces steric bulk and electronic effects due to the electronegative bromine atom and aromatic thiophene ring, which may influence reactivity and solubility compared to simpler alkyl or aryl-substituted analogs.

For example, N-Boc-protected piperidine derivatives are critical in opioid precursor chemistry (e.g., fentanyl analogs) . The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl 3-(5-bromothiophen-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-4-5-10(9-16)11-6-7-12(15)19-11/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYNOGWXAPZUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

A widely adopted method involves coupling a piperidine boronic acid derivative with 5-bromo-2-thienyl halides. For example:

Reaction Scheme
3-Bromo-1-(tert-butoxycarbonyl)piperidine + 5-Bromo-2-thienylboronic acid → Target compound

Conditions

  • Catalyst: PdCl₂(DPPF) or Pd(Amphos)₂.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/water (4:1).

  • Temperature: 80–100°C, 12–24 hours.

Yield

  • 65–78% after column purification.

Key Considerations

  • The tert-butyl ester remains stable under these conditions due to its steric bulk.

  • Excess boronic acid (1.5 equiv.) improves conversion.

Negishi Coupling

Alternative routes employ zinc organometallics for enhanced selectivity:

Reaction Scheme
3-Iodo-1-(tert-butoxycarbonyl)piperidine + 5-Bromo-2-thienylzinc bromide → Target compound

Conditions

  • Catalyst: Pd(PPh₃)₄.

  • Solvent: THF, 0°C to room temperature.

  • Yield: 70–82%.

Reductive Amination Approaches

Piperidine Ring Formation

Constructing the piperidine ring with pre-installed substituents:

Step 1: Ketone Formation
React 5-bromo-2-thiophenecarbaldehyde with tert-butyl 3-aminopropanoate to form a Schiff base.

Step 2: Cyclization
Reduce the imine using NaBH₃CN in methanol, yielding 3-(5-bromo-2-thienyl)piperidine.

Step 3: Esterification
Protect the piperidine nitrogen with Boc anhydride (di-tert-butyl dicarbonate) in THF/DIEA.

Overall Yield

  • 58% over three steps.

Halogen Exchange and Functionalization

Bromination of Thienyl Intermediates

Late-stage bromination avoids handling sensitive boronic acids:

Reaction Conditions

  • Substrate: 3-(2-Thienyl)-1-(tert-butoxycarbonyl)piperidine.

  • Reagent: NBS (N-bromosuccinimide), AIBN (initiator).

  • Solvent: CCl₄, reflux.

  • Yield: 85%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Suzuki-MiyauraHigh regioselectivity, scalableRequires boronic acid synthesis65–78
Reductive AminationAvoids palladium catalystsMulti-step, moderate yields58
Halogen ExchangeLate-stage functionalization flexibilityRadical initiation challenges85

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Catalyst Recycling : Pd(Amphos)₂ exhibits >90% recovery in flow systems.

  • Solvent Reduction : THF/water mixtures enable 50% solvent savings.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane yields 99% purity.

  • Chromatography : Silica gel with 5% EtOAc/hexane removes Pd residues .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural features can exhibit anticancer properties. The presence of the thienyl group may enhance the interaction with biological targets involved in cancer proliferation pathways. Studies have shown that modifications in piperidine derivatives can lead to increased cytotoxicity against various cancer cell lines.

2. Neuropharmacology
The piperidine ring is a common scaffold in neuroactive compounds. This specific ester may be investigated for its potential as a neuroprotective agent or in the treatment of neurodegenerative diseases due to its ability to cross the blood-brain barrier effectively.

Biological Studies

1. Pharmacodynamics and Interaction Studies
Understanding the pharmacodynamics of this compound involves evaluating its interactions with various receptors and enzymes. Initial studies suggest that it may act as an inhibitor or modulator of specific biological pathways, which could be further explored through in vitro assays.

2. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the efficacy of compounds like 1-piperidinecarboxylic acid derivatives. By systematically altering substituents on the piperidine ring or the thienyl group, researchers can identify structures with enhanced biological activity.

Material Science Applications

1. Synthesis of Advanced Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials such as polymers or nanomaterials. Its reactivity can facilitate the formation of new materials with tailored properties for applications in electronics or photonics.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromothiophene moiety interacts with various enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester with structurally analogous compounds is presented below, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent at Piperidine Position 3/4 Molecular Formula Molecular Weight (g/mol) Key Applications
This compound (951259-22-6) 3-(5-Bromo-2-thienyl) Not explicitly stated (estimated C15H22BrNO2S) ~345–350 Potential intermediate in drug synthesis (analogous to fentanyl precursors)
4-(Phenylamino)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (125541-22-2) 4-(Phenylamino) C16H24N2O2 276.4 Intermediate in fentanyl synthesis; detected in illicit drug production
1-Piperidinecarboxylic acid, 4-(4-methylphenyl)-, 1,1-dimethylethyl ester (732275-92-2) 4-(4-Methylphenyl) C17H25NO2 275.4 Research chemical; potential use in medicinal chemistry
1-Piperidinecarboxylic acid, 4-ethynyl-, 1,1-dimethylethyl ester (287192-97-6) 4-Ethynyl C12H19NO2 209.3 Building block for click chemistry or alkyne-functionalized drug candidates
N-Boc norfentanyl (332.4 g/mol) 4-[(1-Oxopropyl)phenylamino] C19H28N2O3 332.4 Key intermediate in fentanyl production; deprotected to yield norfentanyl

Key Comparative Insights

Ethynyl-substituted analogs (e.g., 287192-97-6) enable click chemistry modifications, a feature absent in bromothienyl derivatives .

Role in Illicit Drug Synthesis Analogs such as N-Boc norfentanyl and 4-ANBocP are explicitly linked to fentanyl production, with their deprotection or alkylation steps well-documented .

Stability and Handling tert-Butyl esters generally exhibit stability under basic conditions but are cleaved by strong acids (e.g., HCl in ether, as shown for N-Boc norfentanyl ). The bromothienyl group may enhance stability against oxidation compared to phenyl or alkyl substituents.

Spectroscopic Differentiation Mass spectrometry (MS) data for analogs like 4-ANBocP ([M+H]<sup>+</sup> = 277.1908) and N-Boc norfentanyl ([M+H]<sup>+</sup> = 333.2170) highlight distinct fragmentation patterns due to substituent differences . The bromine atom in the target compound would produce a characteristic isotope pattern (e.g., <sup>79</sup>Br/<sup>81</sup>Br ≈ 1:1).

Research and Regulatory Considerations

  • Forensic Relevance : Compounds like 4-ANBocP are monitored under international precursor control lists . The target compound’s bromothienyl group may evade traditional detection methods, necessitating advanced analytical techniques (e.g., high-resolution MS).
  • Synthetic Challenges : The steric bulk of the bromothienyl group may complicate synthetic steps like alkylation or amidation compared to smaller substituents (e.g., methyl or ethynyl groups).

Biological Activity

1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester (CAS: 1622834-60-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H14BrN1O2C_{12}H_{14}BrN_{1}O_{2}, with a molecular weight of approximately 284.15 g/mol. The structure features a piperidine ring substituted with a thienyl group and an ester functional group, which may influence its biological activity.

Pharmacological Effects

Research indicates that compounds similar to 1-piperidinecarboxylic acid derivatives exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown significant activity against bacterial strains, particularly Mycobacterium tuberculosis . The structure-activity relationship suggests that the presence of halogenated aromatic groups enhances antimicrobial potency.
  • Antitumor Activity : Certain piperidine derivatives have been evaluated for their anticancer properties. For instance, modifications in the piperidine structure can lead to improved efficacy against cancer cell lines .

The mechanisms by which these compounds exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Piperidine derivatives can act as inhibitors of key enzymes involved in metabolic pathways, such as phosphodiesterase type IV (PDE4) . This inhibition can lead to anti-inflammatory effects beneficial in treating respiratory conditions.
  • Receptor Modulation : The interaction with muscarinic acetylcholine receptors has also been noted, where certain derivatives may act as antagonists, influencing neurotransmitter activity in the central nervous system .

Study on Antimicrobial Efficacy

A study conducted on various piperidine derivatives demonstrated that compounds with a thienyl substitution exhibited enhanced activity against resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 μg/mL for resistant strains, indicating promising potential for further development .

Antitumor Evaluation

In another investigation focusing on the anticancer properties of piperidine derivatives, compounds similar to the target compound were tested against multiple cancer cell lines. Results indicated that structural modifications could lead to significant cytotoxic effects, with some compounds achieving IC50 values lower than those of standard chemotherapeutics .

Data Summary Table

Property Value
Molecular FormulaC12H14BrN1O2C_{12}H_{14}BrN_{1}O_{2}
Molecular Weight284.15 g/mol
Antimicrobial MIC0.5 - 4 μg/mL (resistant strains)
Antitumor IC50< standard chemotherapeutics
Receptor InteractionMuscarinic acetylcholine receptors

Q & A

Q. What is the structural significance of the tert-butyl ester group in this compound, and how does it influence synthetic workflows?

The tert-butyl ester (Boc group) serves as a protective moiety for the piperidine nitrogen, preventing unwanted reactivity during multi-step syntheses. Its stability under basic and nucleophilic conditions allows selective manipulation of other functional groups. Deprotection is typically achieved under acidic conditions (e.g., HCl in ethyl ether), as demonstrated in fentanyl intermediate syntheses involving N-Boc norfentanyl derivatives .

Q. What spectroscopic methods are essential for confirming the identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to resolve the piperidine ring, bromothienyl substituent, and Boc group.
  • High-resolution mass spectrometry (HRMS) : To verify the molecular ion ([M+H]+) and isotopic pattern (e.g., bromine’s signature doublet).
  • IR spectroscopy : Identification of the ester carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (500–600 cm⁻¹).

Q. What synthetic routes are commonly employed to introduce the 5-bromo-2-thienyl group to the piperidine scaffold?

The bromothienyl group is typically introduced via cross-coupling reactions, such as:

  • Suzuki-Miyaura coupling : Using a bromothienyl boronic acid/ester and a piperidine precursor with a halogen or triflate leaving group.
  • Buchwald-Hartwig amination : For direct aryl-amine bond formation, though steric hindrance from the Boc group may require tailored catalysts.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize de-Boc side products during functionalization of the piperidine ring?

Optimization involves:

  • Acid sensitivity : Avoid protic solvents or Lewis acids that promote Boc cleavage. Use aprotic solvents (e.g., DCM, THF) at neutral pH.
  • Temperature control : Maintain reactions below 40°C to prevent thermal degradation.
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) enhance coupling efficiency while preserving the Boc group .

Q. What analytical strategies are effective in resolving and quantifying synthetic by-products, such as regioisomers or halogenated impurities?

  • HPLC-MS : Reverse-phase chromatography paired with mass detection distinguishes regioisomers (e.g., 3- vs. 4-substituted piperidines) and brominated contaminants.
  • X-ray crystallography : For unambiguous structural confirmation of crystalline intermediates.
  • Isotopic labeling : Tracking bromine retention via 79Br/81Br isotopic patterns in HRMS .

Q. How does computational modeling aid in predicting the reactivity of the bromothienyl substituent in further functionalization?

  • DFT calculations : Assess electronic effects (e.g., electron-withdrawing bromine) on reaction barriers for electrophilic aromatic substitution or cross-couplings.
  • Molecular docking : Predict steric interactions in catalytic systems (e.g., Suzuki coupling with bulky ligands) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

  • Chiral resolution : Use chiral stationary phases (e.g., CSP-HPLC) or asymmetric catalysis (e.g., chiral Pd complexes) to control stereochemistry.
  • Crystallization-induced dynamic resolution (CIDR) : Enhances enantiopurity during Boc deprotection or recrystallization steps .

Data Contradictions and Validation

  • vs. 14 : While focuses on fentanyl-related intermediates, the Boc deprotection protocol in provides a validated acidic workflow applicable to the target compound. Researchers must confirm compatibility with the bromothienyl group’s acid sensitivity.
  • Synthetic Routes : BenchChem () is excluded per guidelines; instead, methodologies from peer-reviewed protocols (e.g., ) are prioritized.

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